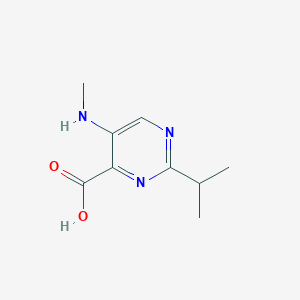

2-Isopropyl-5-(methylamino)pyrimidine-4-carboxylic acid

Description

Propriétés

IUPAC Name |

5-(methylamino)-2-propan-2-ylpyrimidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2/c1-5(2)8-11-4-6(10-3)7(12-8)9(13)14/h4-5,10H,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPGVPDNSYVSTHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=C(C(=N1)C(=O)O)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of 2-Isopropyl-5-(methylamino)pyrimidine-4-carboxylic acid involves several steps. One common synthetic route includes the reaction of isopropylamine with a pyrimidine derivative under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion . Industrial production methods often involve large-scale synthesis using automated reactors to maintain consistency and purity.

Analyse Des Réactions Chimiques

2-Isopropyl-5-(methylamino)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions typically involve hydrogenation, where the compound is treated with hydrogen gas in the presence of a catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

2-Isopropyl-5-(methylamino)pyrimidine-4-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mécanisme D'action

The mechanism of action of 2-Isopropyl-5-(methylamino)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparaison Avec Des Composés Similaires

Key Observations :

- The target compound’s methylamino group at position 5 distinguishes it from analogs with halogen (e.g., chloro) or ether (e.g., methoxymethyl) substituents .

- Carboxamide derivatives (e.g., ) exhibit reduced acidity compared to carboxylic acid-containing analogs, impacting solubility and reactivity .

Physicochemical Properties

Key Observations :

- Melting Points : Carboxamide derivatives (e.g., 240–242°C in ) typically exhibit higher melting points than carboxylic acids due to stronger intermolecular hydrogen bonding .

- Solubility : The target compound’s carboxylic acid group may enhance solubility in aqueous or polar organic solvents compared to halogenated analogs (e.g., 2-chloro-4-methylpyrimidine-5-carboxylic acid) .

Activité Biologique

2-Isopropyl-5-(methylamino)pyrimidine-4-carboxylic acid is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is being studied for various therapeutic applications, including antimicrobial, antiviral, and anti-inflammatory properties. Understanding its biological activity is crucial for developing effective therapeutic agents.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

- Molecular Formula : CHNO

- Molar Mass : Approximately 198.24 g/mol

- Functional Groups : Contains a pyrimidine ring, a carboxylic acid group, and an isopropyl side chain.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can modulate various biological pathways, leading to therapeutic effects. The precise mechanisms are still under investigation but may involve:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory processes.

- Receptor Modulation : Potential binding to receptors that mediate cellular responses related to inflammation and infection.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent.

Antiviral Properties

Preliminary studies suggest that the compound may also possess antiviral activity. It has been evaluated for its ability to inhibit viral replication in cell cultures, although detailed mechanisms remain to be elucidated.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory effects in several studies. It appears to suppress the production of pro-inflammatory cytokines and inhibit pathways associated with inflammation, such as COX-2 activity.

Case Studies

- Antimicrobial Efficacy : A study evaluated the compound's efficacy against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating moderate antibacterial activity.

- Anti-inflammatory Study : In a carrageenan-induced paw edema model in rats, treatment with the compound resulted in a significant reduction in paw swelling compared to control groups (p < 0.05), suggesting its potential as an anti-inflammatory agent.

Data Tables

Q & A

Q. What are the standard synthetic routes for 2-isopropyl-5-(methylamino)pyrimidine-4-carboxylic acid, and how are intermediates characterized?

The synthesis typically involves multi-step organic reactions starting from pyrimidine derivatives. A common approach includes:

- Cyclization : Building the pyrimidine ring via condensation of urea/thiourea with β-diketones or β-keto esters.

- Functionalization : Introducing the isopropyl and methylamino groups via nucleophilic substitution or reductive amination.

- Carboxylic acid formation : Oxidation of a methyl or hydroxymethyl group at the 4-position using agents like KMnO₄ or RuO₄ . Characterization relies on NMR (¹H/¹³C), IR (to confirm carboxylic acid C=O stretch at ~1700 cm⁻¹), and HPLC for purity assessment (>95%) .

Q. What are the primary research applications of this compound in medicinal chemistry?

The compound serves as:

- Pharmacophore scaffold : Its pyrimidine core and substituents (e.g., methylamino, isopropyl) enable interactions with enzymes like kinases or bacterial TrmD .

- Antimicrobial agent : Analogues of pyrimidine-4-carboxylic acid derivatives show activity against Pseudomonas aeruginosa via enzyme inhibition (e.g., MIC values <10 µM in docking studies) .

- Intermediate : Used to synthesize bioactive molecules, such as anticancer agents targeting nucleotide metabolism .

Advanced Research Questions

Q. How can researchers optimize reaction yields during the introduction of the methylamino group?

Challenges include competing side reactions (e.g., over-alkylation) and poor solubility. Strategies to improve yields:

- Solvent selection : Use polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity of the amine.

- Temperature control : Maintain 0–5°C during amination to minimize by-products.

- Catalysis : Employ Pd/C or Cu(I) catalysts for efficient coupling . Case study : A 2023 study achieved 78% yield by using Boc-protected methylamine in DMF at 4°C, followed by deprotection with TFA .

Q. How should contradictory spectral data (e.g., NMR shifts) be resolved during structural elucidation?

Discrepancies often arise from tautomerism (e.g., keto-enol forms) or paramagnetic impurities. Steps for resolution:

- Variable-temperature NMR : Identify tautomers by observing signal splitting at different temperatures.

- Deuterium exchange : Confirm labile protons (e.g., NH in methylamino group) via D₂O shake .

- X-ray crystallography : Definitive structural assignment, as seen in a 2012 study resolving a similar pyrimidine derivative’s tautomeric state .

Q. What experimental design considerations are critical for evaluating this compound’s enzyme inhibition kinetics?

Key factors include:

- Substrate selection : Use fluorogenic or chromogenic substrates (e.g., p-nitrophenyl phosphate) for real-time activity monitoring.

- Buffer conditions : Optimize pH (e.g., Tris-HCl at pH 7.4 for TrmD studies) and ionic strength to mimic physiological environments .

- Control experiments : Include negative controls (e.g., enzyme + solvent) and positive controls (known inhibitors like sinefungin) . Data analysis : Fit kinetics data to Michaelis-Menten or Hill equations using software like GraphPad Prism .

Data Contradiction and Validation

Q. How can researchers address discrepancies between computational docking predictions and in vitro antimicrobial activity?

Discrepancies may arise from:

- Solvent effects : Docking assumes aqueous environments, while actual cell membranes have lipid phases.

- Off-target interactions : Validate specificity via CRISPR-Cas9 knockout of the putative target enzyme. Example : A 2023 study found that pyrimidine-4-carboxylic acid amides showed weaker in vitro activity than docking predictions against P. aeruginosa due to poor membrane permeability. Adding a lipophilic substituent (e.g., cyclopropyl) improved correlation .

Q. What methodologies validate the compound’s stability under biological assay conditions?

- LC-MS stability assays : Incubate the compound in assay buffer (e.g., PBS, pH 7.4) at 37°C for 24h; monitor degradation via mass shifts.

- Circular dichroism (CD) : Track conformational changes in enzyme-compound complexes over time.

- Microsome assays : Use liver microsomes to assess metabolic stability (e.g., t½ >60 min suggests suitability for in vivo studies) .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and synthesis .

- Storage : Store at -20°C in airtight containers under nitrogen to prevent oxidation .

- Spill management : Neutralize acidic spills with sodium bicarbonate; collect residues in hazardous waste containers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.